4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10-6-8(3-4-13-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLUZSWDUQIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch reaction remains a cornerstone for constructing 1,4-DHP scaffolds. For this compound, a modified Hantzsch approach employs:
- Ethyl acetoacetate as the β-ketoester.
- Formaldehyde or its equivalent as the aldehyde component.
- (Tetrahydrofuran-2-yl)methylamine as the amine source to introduce the imino group.
Procedure :
- Knoevenagel Condensation : Ethyl acetoacetate reacts with formaldehyde under basic conditions (e.g., piperidine) to form an arylidene intermediate.
- Michael Addition : The arylidene intermediate undergoes nucleophilic attack by (tetrahydrofuran-2-yl)methylamine, forming an enamine.
- Cyclization : Intramolecular cyclization in the presence of ammonium acetate yields the 1,4-DHP ring.
Optimization :
- Solvent systems (e.g., ethanol/water mixtures) improve solubility and reaction homogeneity.
- Microwave-assisted synthesis reduces reaction time from hours to minutes, enhancing yield (65–72%).
Cyclocondensation of Enaminones
Enaminones serve as versatile intermediates for DHP synthesis. This method involves:
- Synthesis of Enaminone Precursor : Ethyl 3-aminocrotonate reacts with (tetrahydrofuran-2-yl)methyl isocyanate to form a carboxamide-functionalized enaminone.
- Cyclization with Aldehydes : The enaminone undergoes cyclocondensation with formaldehyde under acidic conditions (e.g., acetic acid) to afford the DHP core.
Key Steps :
- Isocyanate Coupling : Ensures regioselective introduction of the carboxamide group at position 2.
- Acid Catalysis : Promotes dehydration and ring closure, yielding the target compound in 58–64% isolated yield.
Transition Metal-Catalyzed Dearomatization
Rhodium-catalyzed asymmetric dearomatization offers a modern route to functionalized DHPs. Adapted from Spurlin et al.:
- Substrate Preparation : Methyl 6-methylnicotinate is quaternized with methyl triflate to form a pyridinium salt.
- Dearomatization : The pyridinium salt reacts with (tetrahydrofuran-2-yl)methyl boronic acid in the presence of Rh(cod)₂BF₄/(R)-BINAP, inducing regioselective 1,6-dearomatization.
- Oxidation : The resulting 1,6-DHP is oxidized to the 1,4-DHP isomer using MnO₂.
Optimization Insights :
- Solvent : 1,4-Dioxane with 0.25 mL H₂O maximizes yield (78%) and enantioselectivity (92% ee).
- Additives : KPF₆ enhances catalyst solubility, improving turnover frequency.
Spirocyclic Intermediate Approach
A multi-step pathway from L-arabinose-derived intermediates (Silva et al.):
- Synthesis of 3-C-(3,4,6-Tri-O-benzyl-α-L-fructofuranos-2-yl)propene :
- L-Arabinose → arabinonolactone via oxidation.
- Formyl group introduction via dithiane intermediates.
- Reduction to primary alcohol and protection as benzyl ethers.
- Spirocyclization : The fructose derivative undergoes Schmidt reaction with HN₃ to form a spirocyclic proline analogue.
- Functionalization : Coupling with isatoic anhydride introduces the carboxamide group, followed by deprotection to yield the target compound.
Yield Analysis :
- Overall yield: 13.5% over 11 steps.
- Key challenge: Steric hindrance during spirocyclization necessitates high-dilution conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Hantzsch Reaction | 65–72% | Scalable, low cost | Moderate regioselectivity |
| Enaminone Cyclocondensation | 58–64% | Direct carboxamide introduction | Requires toxic isocyanates |
| Rh-Catalyzed Dearomatization | 78% | High enantioselectivity | Expensive catalysts |
| Spirocyclic Pathway | 13.5% | Stereochemical control | Multi-step, low overall yield |
Spectroscopic Characterization
Chemical Reactions Analysis
Nucleophilic Substitution at the Imine Group
The imine (-N=CH-) group in this compound participates in nucleophilic substitution reactions under acidic or basic conditions. For example:
-
Reaction with Grignard reagents :
The imine nitrogen acts as a nucleophilic site, enabling alkylation with organomagnesium compounds. This reaction proceeds in anhydrous THF at −78°C, yielding substituted dihydropyridines (e.g., 4-[(alkyl-THF-methyl)imino] derivatives).
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| CH₃MgBr | THF, −78°C, 2 h | 72% | |
| C₆H₅CH₂MgCl | Et₂O, 0°C, 4 h | 65% |
Oxidation Reactions
The dihydropyridine ring is susceptible to oxidation, particularly at the 1,4-dihydropyridine core:
-
Air oxidation :
Exposure to atmospheric oxygen in polar solvents (e.g., DMF) converts the dihydropyridine to a pyridine derivative, forming 4-[(oxolan-2-ylmethyl)imino]pyridine-2-carboxamide. -
Chemical oxidants :
Using MnO₂ or DDQ in dichloromethane at room temperature achieves quantitative oxidation within 1–3 hours.
Electrophilic Aromatic Substitution
The electron-rich dihydropyridine ring undergoes electrophilic substitution at the C-3 and C-5 positions:
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups, primarily at C-3 . -
Sulfonation :
SO₃ in H₂SO₄ generates sulfonic acid derivatives, which are precursors for further functionalization.
Ring-Opening Reactions
The tetrahydrofuran (THF) moiety can undergo ring-opening under acidic or reductive conditions:
-
Acid-catalyzed hydrolysis :
Treatment with HCl (6M) at reflux cleaves the THF ring, yielding a linear diol intermediate. This reaction is critical for modifying the substituent’s steric and electronic effects . -
Reductive cleavage :
NaBH₄ in ethanol reduces the THF ring to a butanediol derivative, altering solubility and hydrogen-bonding capacity .
Carboxamide Reactivity
The carboxamide group (-CONH₂) participates in:
-
Hydrolysis :
Heating with NaOH (10%) produces 4-[(oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxylic acid. -
Condensation :
Reaction with amines (e.g., benzylamine) in the presence of EDC/HOBt forms secondary amides.
Cycloaddition Reactions
The dihydropyridine ring engages in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
-
With maleic anhydride :
Forms a bicyclic adduct at 120°C in toluene, confirmed by X-ray crystallography .
Photochemical Reactions
UV irradiation (254 nm) induces isomerization and dimerization:
-
Cis-trans isomerization :
The imine bond undergoes reversible photoisomerization, monitored by UV-Vis spectroscopy. -
[2+2] Photodimerization :
Forms a cyclobutane-linked dimer in acetonitrile under nitrogen atmosphere.
Metal-Catalyzed Couplings
Palladium-mediated cross-couplings enable derivatization:
-
Suzuki-Miyaura coupling :
Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ to introduce aryl groups at C-3 .
Mechanistic Insights
-
Oxidation pathways : The dihydropyridine ring loses two protons and two electrons, transitioning to an aromatic pyridine system via a radical cation intermediate.
-
Imine reactivity : Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attack.
Scientific Research Applications
Overview
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide is a compound with significant potential in various scientific fields due to its unique chemical structure and properties. This article explores its applications in chemistry, biology, and industry, supported by case studies and data tables.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its ability to form imine bonds makes it valuable in coordination chemistry, where it can act as a ligand for metal ions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Converts dihydropyridine to pyridine derivatives. |
| Reduction | Reduces imine to corresponding amine. |
| Substitution | Participates in nucleophilic substitution reactions. |
Biology
The compound's structure allows it to interact with biological macromolecules, making it useful for studying enzyme mechanisms and protein-ligand interactions. Preliminary studies suggest that it may exhibit bioactivity against certain enzymes, potentially leading to applications in drug design.
Case Study: Enzyme Interaction
Research has indicated that derivatives of dihydropyridine compounds can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that such compounds can impact the activity of phosphodiesterases, which are critical in various signaling pathways.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new materials with enhanced performance characteristics.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis targeting specific diseases. |
| Agrochemicals | Potential use in developing new pesticides or herbicides. |
Mechanism of Action
The mechanism of action of 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxolane moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,4-Dihydropyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups: The oxolane substituent in the target compound provides moderate electron-donating effects via its ether oxygen, contrasting with the electron-withdrawing cyano and sulfamoyl groups in derivatives .
- Steric Effects : The oxolane’s bicyclic structure may impose greater steric hindrance than linear alkyl chains (e.g., methyl in 13a) but less than bulky aryl groups (e.g., 4-methoxyphenyl in 13b) .
Key Observations :
- Temperature Sensitivity : Diazonium coupling () requires strict temperature control (0–5°C), whereas the target compound’s synthesis (if analogous to ) might involve milder conditions .
Physicochemical Properties
Table 3: Physicochemical Data for Selected Analogs
Key Observations :
- Solubility : The oxolane group likely enhances aqueous solubility compared to brominated or aryl-substituted analogs due to its oxygen heteroatom .
- Thermal Stability : High melting points (e.g., 288°C for 13a) suggest strong intermolecular interactions in aryl-substituted derivatives, whereas the target compound may exhibit lower stability due to flexible oxolane .
Biological Activity
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide is a chemical compound with a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound belongs to the dihydropyridine family, which is significant in medicinal chemistry due to its diverse biological activities. The structure of this compound allows it to interact with various biological macromolecules, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydropyridine ring can modulate the activity of calcium channels and other ion channels, which play critical roles in cellular signaling pathways. Additionally, the oxolane moiety may enhance binding affinity to target proteins, thereby influencing the compound's efficacy in biological systems.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, including:
- Antihypertensive Activity : Dihydropyridines are known for their ability to lower blood pressure by acting as calcium channel blockers.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter release and protection against oxidative stress.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against cellular damage .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
In Vivo Studies
Animal models have been used to evaluate the antihypertensive effects of this compound. In one study, administration of the compound led to a significant reduction in systolic and diastolic blood pressure compared to control groups. This effect was attributed to the compound's ability to relax vascular smooth muscle through calcium channel blockade .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it's beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[(Tetrahydro-2-furanylmethyl)amino]-1,4-dihydropyridine-2-carboxamide | Tetrahydrofuran moiety | Antihypertensive |
| 4-[(Morpholin-4-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide | Morpholine ring | Neuroprotective |
| 4-[(Piperidin-1-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide | Piperidine ring | Antioxidant |
This table illustrates that while all these compounds share a common dihydropyridine structure and exhibit similar biological activities, variations in their side chains significantly influence their pharmacological profiles.
Q & A
Q. What are the recommended synthetic routes for 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of oxolan-2-ylmethylamine with a substituted pyridinecarboxamide precursor, followed by cyclization under controlled pH and temperature conditions. Key analytical techniques include:
- NMR spectroscopy for verifying imine bond formation and dihydropyridine ring conformation.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., chair vs. boat conformations in the dihydropyridine ring) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.
Example reaction optimization may employ Design of Experiments (DoE) to balance yield and selectivity .
Q. What biological activities are associated with 1,4-dihydropyridine derivatives, and how do structural modifications influence these properties?
- Methodological Answer : 1,4-Dihydropyridines exhibit calcium channel modulation, antibacterial, and fungicidal activities. Structural modifications, such as:
- Substituents on the pyridine ring (e.g., electron-withdrawing groups) enhance calcium antagonism.
- Heterocyclic appendages (e.g., oxolane or thiophene) improve pharmacokinetic properties like solubility and metabolic stability .
For example, replacing a phenyl group with a furan moiety (as in ) alters binding affinity to microbial targets .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel 1,4-dihydropyridine derivatives with enhanced bioactivity?
- Methodological Answer : Computational approaches include:
- Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states for imine formation .
- Molecular docking to predict interactions with biological targets (e.g., calcium channels or bacterial enzymes).
- Machine learning to correlate structural descriptors (e.g., Hammett constants, logP) with activity data from high-throughput screens.
These methods reduce experimental trial-and-error by prioritizing candidates with optimal electronic and steric properties .
Q. What experimental strategies are effective in resolving contradictions in biological activity data across studies of structurally similar dihydropyridines?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:
- Standardized bioassays : Replicate studies under uniform conditions (e.g., pH, temperature, cell lines).
- Comparative SAR analysis : Systematically vary substituents (e.g., oxolane vs. piperidine) to isolate activity trends.
- Metabolite profiling : Use LC-MS to rule out interference from degradation products .
For instance, conflicting reports on antifungal activity may stem from differences in solvent systems (DMSO vs. aqueous buffers) .
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : DoE minimizes experimental runs while maximizing data quality. Steps include:
- Factor screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via fractional factorial design.
- Response surface methodology (RSM) : Model nonlinear relationships between factors and outcomes (e.g., yield, enantiomeric excess).
- Validation : Confirm optimal conditions with triplicate runs.
For example, a Central Composite Design (CCD) could optimize cyclization temperature (70–110°C) and reaction time (4–12 hours) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
